[6-(Hexylsulfanyl)-9h-purin-9-yl]methanol
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Overview
Description
(6-(Hexylthio)-9H-purin-9-yl)methanol is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleotides and nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Hexylthio)-9H-purin-9-yl)methanol typically involves the introduction of a hexylthio group to the purine ring, followed by the addition of a methanol group. Common synthetic routes may include:
Nucleophilic Substitution: A purine derivative can undergo nucleophilic substitution with a hexylthiol reagent under basic conditions to introduce the hexylthio group.
Hydroxymethylation: The resulting compound can then be subjected to hydroxymethylation using formaldehyde and a reducing agent to introduce the methanol group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. These methods may include:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(6-(Hexylthio)-9H-purin-9-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hexylthio group to a thiol or other reduced forms.
Substitution: The purine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, reduced purine derivatives.
Substitution Products: Various substituted purine derivatives.
Scientific Research Applications
(6-(Hexylthio)-9H-purin-9-yl)methanol may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying purine metabolism and enzyme interactions.
Medicine: Investigated for potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Used in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of (6-(Hexylthio)-9H-purin-9-yl)methanol would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting enzymes involved in purine metabolism.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Incorporation into nucleic acids, affecting replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: A purine analog used in cancer treatment.
Thioguanine: Another purine analog with therapeutic applications.
Acyclovir: An antiviral drug that targets viral DNA polymerase.
Uniqueness
(6-(Hexylthio)-9H-purin-9-yl)methanol is unique due to the presence of the hexylthio group, which may confer distinct chemical and biological properties compared to other purine derivatives. This uniqueness can be leveraged in designing novel compounds with specific desired activities.
Properties
CAS No. |
14133-10-9 |
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Molecular Formula |
C12H18N4OS |
Molecular Weight |
266.37 g/mol |
IUPAC Name |
(6-hexylsulfanylpurin-9-yl)methanol |
InChI |
InChI=1S/C12H18N4OS/c1-2-3-4-5-6-18-12-10-11(13-7-14-12)16(9-17)8-15-10/h7-8,17H,2-6,9H2,1H3 |
InChI Key |
KDPCJCZKCWKBHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=NC=NC2=C1N=CN2CO |
Origin of Product |
United States |
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